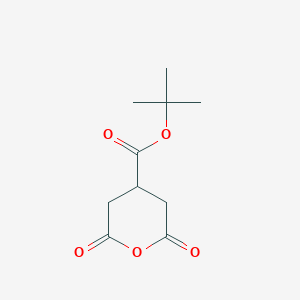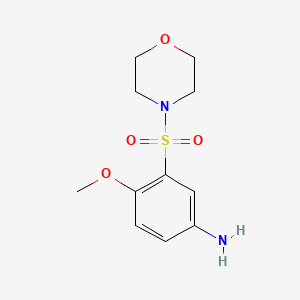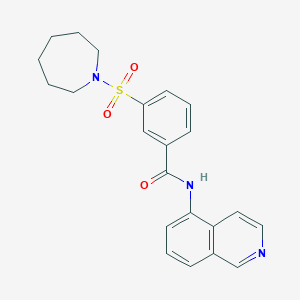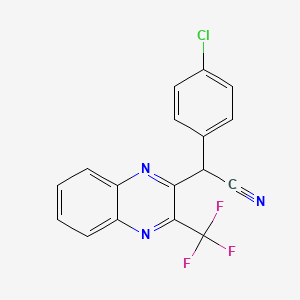
Tert-butyl 2,6-dioxooxane-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl 2,6-dioxooxane-4-carboxylate is a white to pale yellow crystalline powder . Its chemical formula is C10H14O5, and its molecular weight is 214.22 g/mol . It is also known as tert-butyl 2,6-dioxotetrahydro-2H-pyran-4-carboxylate .
Molecular Structure Analysis
The molecular structure of this compound consists of a dioxooxane ring with a tert-butyl group attached to one of the oxygen atoms. The IUPAC name reflects its tetrahydro-2H-pyran-4-carboxylate structure .Scientific Research Applications
Metal-Free C3-Alkoxycarbonylation
A study demonstrates the metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones with carbazates, employing tert-butyl carbazate as the coupling reagent. This process is notable for its eco-friendliness and efficiency in synthesizing various quinoxaline-3-carbonyl compounds under mild conditions, highlighting its utility in large-scale syntheses and the versatility of tert-butyl-based reagents in organic synthesis (Xie et al., 2019).
Nucleophilic Substitutions and Radical Reactions
Tert-butyl phenylazocarboxylates have been identified as versatile building blocks, facilitating nucleophilic substitutions and radical reactions. These reactions enable modifications to the benzene ring under mild conditions, showcasing the reagent's adaptability in creating complex molecular structures (Jasch et al., 2012).
Development of Triazine-Based tert-Butylating Reagent
The creation of a new tert-butylating reagent, TriAT-tBu, for the tert-butylation of alcohols and carboxylic acids, offers a significant advancement in the synthesis of tert-butyl ethers and esters. This development emphasizes the importance of tert-butyl groups in modifying the physical and chemical properties of molecules (Yamada et al., 2016).
Synthesis of Enantiopure Derivatives
Research into tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates for the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives demonstrates the critical role of tert-butyl derivatives in stereocontrolled synthesis. This work underscores the utility of such compounds in preparing molecules with specific chirality, essential for pharmaceutical applications (Marin et al., 2004).
Dendritic Macromolecules Synthesis
The synthesis of phenylacetylene dendrimers with tert-butyl esters highlights the use of tert-butyl derivatives in creating dendritic macromolecules with specific solubility characteristics. This research points to the potential of tert-butyl derivatives in materials science, particularly in designing new polymeric materials (Pesak et al., 1997).
properties
IUPAC Name |
tert-butyl 2,6-dioxooxane-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O5/c1-10(2,3)15-9(13)6-4-7(11)14-8(12)5-6/h6H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLQOSLKSMDPOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(=O)OC(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-fluoro-3-(prop-2-enamido)phenyl]-5-(2-fluorophenyl)furan-2-carboxamide](/img/structure/B2768114.png)
![1-[4-(Dimethylsulfamoylamino)but-2-ynoxy]-2-methoxybenzene](/img/structure/B2768116.png)



![2-chloro-6-fluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2768124.png)

![6-[Methyl-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]amino]pyridine-3-carbonitrile](/img/structure/B2768129.png)



![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2768133.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2768134.png)